2-ethyl-3-fluorobenzaldehyde
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Overview
Description
2-Ethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2-ethyl-3-chlorobenzaldehyde is treated with a fluorinating agent. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products:
Oxidation: 2-Ethyl-3-fluorobenzoic acid.
Reduction: 2-Ethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with biological molecules .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-Ethyl-3-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other fluorobenzaldehyde derivatives .
Properties
CAS No. |
1289176-88-0 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 |
InChI Key |
WVHOWNCRVJLDKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)C=O |
Purity |
95 |
Origin of Product |
United States |
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